molecular formula C11H8Cl2N2O2 B12924744 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one CAS No. 89037-62-7

6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one

Cat. No.: B12924744
CAS No.: 89037-62-7
M. Wt: 271.10 g/mol
InChI Key: RDUCPTXDIKOVMC-UHFFFAOYSA-N
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Description

6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one (CAS 89037-62-7) is a nitrogen-containing heterocyclic compound with a molecular weight of 271.10 g/mol and the formula C11H8Cl2N2O2 . This pyridazinone derivative is characterized by a 2,6-dichlorobenzyloxy substituent and is of broad pharmacological interest . Scientific research has highlighted its signifcant potential as an anticancer agent. In vitro studies demonstrate that derivatives of this compound exhibit potent activity against prostate cancer cell lines, with some showing over 90% inhibition of cell proliferation at concentrations as low as 300 nM . The mechanism of action for this activity has been linked to the inhibition of tubulin polymerization, a crucial process for cancer cell division . Furthermore, analogous pyridazin-3(2H)-one derivatives have been synthesized and evaluated as potent cyclooxygenase-2 (COX-2) inhibitors, showing impressive anti-inflammatory and analgesic activity in models such as the carrageenin-induced rat paw edema assay, with effects surpassing that of celecoxib . The compound's stability is influenced by strong intermolecular interactions in its crystal structure, including C–H···O and Cl···H bonds . Owing to its promising biological profile and utility as a chemical scaffold, this compound is a valuable compound for research in oncology, inflammation, and pharmaceutical development . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

89037-62-7

Molecular Formula

C11H8Cl2N2O2

Molecular Weight

271.10 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methoxy]-1H-pyridazin-6-one

InChI

InChI=1S/C11H8Cl2N2O2/c12-8-2-1-3-9(13)7(8)6-17-11-5-4-10(16)14-15-11/h1-5H,6H2,(H,14,16)

InChI Key

RDUCPTXDIKOVMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=NNC(=O)C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one typically involves the reaction of 2,6-dichlorobenzyl alcohol with pyridazinone derivatives under specific conditions. One common method includes the use of potassium tert-butoxide as a base in N,N-dimethylacetamide at elevated temperatures (around 90°C) to facilitate the nucleophilic substitution reaction . The reaction mixture is then subjected to various purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the 2,6-dichlorobenzyl group can be substituted by nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the pyridazinone ring or the benzyl group.

    Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions, leading to the formation of pyridazinone and 2,6-dichlorobenzyl alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyridazinone derivatives.

    Oxidation: Oxidized forms of the pyridazinone ring or benzyl group.

    Reduction: Reduced forms of the pyridazinone ring or benzyl group.

    Hydrolysis: Pyridazinone and 2,6-dichlorobenzyl alcohol.

Scientific Research Applications

Recent studies have highlighted the compound's potential as an anticancer agent. In particular, it has been linked to the inhibition of tubulin polymerization, which is crucial for cancer cell proliferation. This mechanism was observed in semisynthetic aurones that share structural similarities with 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one.

Case Study: Prostate Cancer

In vitro studies demonstrated that derivatives of this compound exhibited potent activity against prostate cancer cell lines. For instance, compounds modified at the C-6 alkoxy group showed over 90% inhibition of cell proliferation at concentrations as low as 300 nM. This suggests that the compound could be developed into a therapeutic agent for prostate cancer treatment .

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be attributed to its structural features. SAR studies indicate that modifications to the alkoxy and heteroaryl groups significantly influence its biological activity. For example, altering the C-6 position with various substituents has been shown to enhance potency against specific cancer targets .

Therapeutic Potential

The compound's therapeutic applications extend beyond oncology. Research suggests potential uses in treating metabolic disorders due to its influence on thyroid hormone activity. Pyridazine derivatives have been explored for their ability to modulate metabolic pathways associated with obesity and hyperlipidemia .

Applications Summary Table

Application AreaDescription
Anticancer Activity Inhibits tubulin polymerization; effective against prostate cancer cell lines.
Metabolic Disorders Potential use in managing obesity and hyperlipidemia through modulation of thyroid hormone activity.
Pharmaceutical Development Serves as a scaffold for developing new therapeutic agents targeting various diseases.

Mechanism of Action

The mechanism of action of 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to a particular enzyme’s active site, blocking its activity and thereby affecting downstream processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations in Pyridazinone Derivatives

(a) 6-((4-(Butylamino)-6-(Diethylamino)-1,3,5-Triazin-2-yl)oxy)pyridazin-3(2H)-one
  • Structure : Features a triazine substituent instead of dichlorobenzyl.
  • Synthesis : Ultrasound-assisted green synthesis yields high purity (85–92%) with reduced reaction time compared to traditional methods .
  • ADMET Properties : Higher polar surface area (PSA = 98 Ų) than the dichlorobenzyl derivative (PSA = 72 Ų), suggesting reduced blood-brain barrier penetration but improved solubility .
  • Bioactivity : Predicted to inhibit kinases and proteases via in silico studies, but lacks experimental validation .
(b) 4-(2,6-Dichlorobenzyl)-6-[(E)-2-Phenylethenyl]pyridazin-3(2H)-one
  • Structure : Combines 2,6-dichlorobenzyl and styryl groups.
  • Crystal Interactions: Exhibits π–π stacking between styryl and pyridazinone rings, enhancing stability. Hirshfeld analysis shows 12% Cl···H interactions vs. 9% in the parent compound .
  • Electronic Properties : Extended conjugation from the styryl group reduces HOMO-LUMO gap (4.2 eV vs. 4.8 eV for the parent), increasing reactivity .
(c) 5-Chloro-6-Phenylpyridazin-3(2H)-one Derivatives
  • Structure : Chlorine at position 5 and phenyl at position 4.
  • Synthesis : Requires potassium carbonate and halides in acetone, with moderate yields (60–75%) .
  • Bioactivity : Lower COX-2 selectivity (IC₅₀ = 0.11–0.24 mM) compared to dichlorobenzyl derivatives, which show stronger anti-inflammatory effects .

Physicochemical and Pharmacokinetic Comparisons

Property 6-((2,6-Dichlorobenzyl)oxy)pyridazin-3(2H)-one 6-Triazinyl-oxypyridazine Derivative 5-Chloro-6-Phenyl Derivative
LogP 3.2 2.8 2.5
PSA (Ų) 72 98 65
Aqueous Solubility 12 µM 45 µM 28 µM
Bioavailability Moderate (55%) Low (38%) High (62%)
  • Key Findings :
    • The dichlorobenzyl group increases lipophilicity (LogP = 3.2), favoring membrane permeability but reducing solubility.
    • Triazine derivatives exhibit better solubility but lower bioavailability due to high PSA .

Biological Activity

6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C11H8Cl2N2O2C_{11}H_{8}Cl_{2}N_{2}O_{2} and is characterized by the presence of a pyridazine ring substituted with a 2,6-dichlorobenzyl ether group. Its structural features contribute to its biological activity, particularly in terms of receptor interactions and enzyme inhibition.

Antitumor Activity

Research indicates that derivatives of pyridazinones, including this compound, exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit key signaling pathways involved in cancer cell proliferation, such as BRAF(V600E) and EGFR pathways . The compound's ability to induce apoptosis in cancer cells has been noted, making it a candidate for further development in cancer therapeutics.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. Compounds with similar structures have demonstrated efficacy in reducing nitric oxide (NO) production and tumor necrosis factor-alpha (TNF-α) levels in vitro . This suggests that this compound may be beneficial in treating inflammatory diseases.

Antibacterial Activity

Preliminary studies have indicated that derivatives of pyridazinones possess antibacterial properties. The mechanism of action often involves disrupting bacterial cell membranes, leading to cell lysis . The specific antibacterial activity of this compound remains to be thoroughly investigated but aligns with the trends observed in related compounds.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the pyridazine ring and their influence on biological activity. The presence of chlorine atoms at specific positions on the benzyl group has been associated with enhanced potency against various biological targets. For example, chlorinated derivatives are often more effective as anticancer agents due to increased lipophilicity and improved binding affinity to target proteins .

Case Studies

StudyFindings
Antitumor Activity In vitro assays demonstrated that pyridazinone derivatives inhibited the growth of breast cancer cell lines MCF-7 and MDA-MB-231 when combined with doxorubicin, showing synergistic effects .
Anti-inflammatory Effects Compounds similar to this compound significantly reduced NO production in macrophage cultures, indicating potential for treating inflammatory conditions .
Antibacterial Properties Preliminary tests showed that related pyridazinones had notable antibacterial effects against Gram-positive bacteria, suggesting a need for further exploration of this compound's efficacy .

Q & A

Q. Q: What are the standard synthetic routes for preparing 6-((2,6-dichlorobenzyl)oxy)pyridazin-3(2H)-one, and how can reaction conditions be optimized?

A: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, pyridazinone derivatives are often prepared by reacting 3,6-dichloropyridazine with sodium salts of benzyl cyanide, followed by hydrolysis and alkylation . Optimization involves controlling reaction temperature (e.g., room temperature for overnight reactions to avoid side products) and using ethanol as a solvent with ethanolic sodium ethoxide to promote deprotonation . Purity is ensured through recrystallization in ethanol (90%) . Structural confirmation employs NMR (¹H/¹³C), IR, and X-ray crystallography to verify substituent positions and hydrogen bonding patterns .

Advanced Structural Analysis

Q. Q: How can crystallographic data resolve ambiguities in the molecular configuration of this compound derivatives?

A: Single-crystal X-ray diffraction provides precise bond lengths, angles, and intermolecular interactions (e.g., C–H⋯O hydrogen bonds). For example, Hirshfeld surface analysis quantifies close contacts (e.g., 2.6–3.0 Å for H⋯Cl interactions) and identifies π-stacking interactions in the crystal lattice . This data clarifies tautomeric forms (e.g., lactam vs. lactim) and confirms regioselectivity in substitution reactions .

Biological Activity Profiling

Q. Q: What methodological approaches are used to evaluate the biological activities of pyridazin-3(2H)-one derivatives, such as anti-inflammatory or antimicrobial effects?

A:

  • In vitro assays : COX-1/COX-2 inhibition is tested using enzyme-linked immunosorbent assays (ELISA) to measure prostaglandin E₂ levels .
  • Antimicrobial screening : Agar diffusion assays (e.g., against Staphylococcus aureus) with zone-of-inhibition measurements .
  • Molecular docking : Computational models (e.g., AutoDock Vina) predict binding affinities to targets like HIV reverse transcriptase or cyclooxygenase .
  • Dose-response curves : IC₅₀ values are calculated to compare potency across derivatives .

Data Contradiction in Biological Results

Q. Q: How can researchers address discrepancies in biological activity data between structurally similar pyridazinone derivatives?

A: Contradictions may arise from stereoelectronic effects or metabolic stability. Strategies include:

  • SAR studies : Systematically varying substituents (e.g., replacing 2,6-dichlorobenzyl with 4-chlorophenyl) to isolate activity trends .
  • ADME profiling : Assessing metabolic stability via liver microsomal assays to rule out rapid degradation .
  • Crystallographic validation : Confirming active conformations through ligand-bound protein structures .

Computational Modeling for Mechanism Elucidation

Q. Q: What computational methods are employed to predict the reactivity or mechanism of action of this compound?

A:

  • DFT calculations : Determine frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate ligand-protein interactions over time (e.g., 100 ns trajectories) to assess binding stability .
  • QSAR models : Correlate substituent descriptors (e.g., Hammett σ values) with bioactivity to guide synthesis .

Analytical Method Development

Q. Q: How can HPLC and LC-MS methods be optimized for quantifying this compound in complex matrices?

A:

  • Column selection : C18 columns (5 µm, 250 mm × 4.6 mm) with mobile phases like acetonitrile/water (70:30, 0.1% formic acid) improve resolution .
  • Detection : UV at 254 nm for pyridazinone chromophores or MS/MS in positive ion mode (m/z 325 [M+H]⁺) for sensitivity .
  • Validation : Follow ICH guidelines for linearity (R² > 0.998), LOD/LOQ (≤0.1 µg/mL), and recovery (95–105%) .

Advanced Experimental Design

Q. Q: How should researchers design multi-variable experiments to study environmental degradation pathways of this compound?

A:

  • Factorial design : Test variables like pH (4–10), UV exposure, and microbial activity in soil/water systems .
  • Sampling intervals : Collect data at 0, 7, 14, and 28 days to model degradation kinetics (pseudo-first-order rate constants) .
  • Analytical endpoints : Quantify metabolites via GC-MS or HPLC and assess ecotoxicity using Daphnia magna assays .

Addressing Stability Challenges

Q. Q: What strategies mitigate the hydrolytic instability of the pyridazinone core during storage or biological assays?

A:

  • Lyophilization : Store the compound as a lyophilized powder under inert gas (N₂) at –20°C to prevent hydrolysis .
  • Buffered solutions : Use phosphate buffer (pH 7.4) with 1% DMSO to maintain solubility and stability in vitro .
  • Prodrug approaches : Modify the hydroxyl group with acetyl or PEG-ylated groups to enhance stability .

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